molecular formula C20H21N5O B2977706 2-phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1286695-38-2

2-phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2977706
CAS No.: 1286695-38-2
M. Wt: 347.422
InChI Key: WBTDHKVNVKTVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic small molecule characterized by a central ethanone backbone substituted with phenyl, pyrimidinyl-piperazine, and pyrrolyl groups. This compound belongs to a broader class of arylpiperazine derivatives, which are frequently explored for their diverse pharmacological activities, including antipsychotic, antiparasitic, and enzyme inhibitory properties . The pyrimidinyl-piperazine moiety is critical for interactions with biological targets such as serotonin and dopamine receptors, while the pyrrolyl and phenyl groups may modulate solubility and binding affinity .

Properties

IUPAC Name

2-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-19(18(23-11-4-5-12-23)17-7-2-1-3-8-17)24-13-15-25(16-14-24)20-21-9-6-10-22-20/h1-12,18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTDHKVNVKTVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C(C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22N4OC_{19}H_{22}N_4O, with a molecular weight of approximately 318.41 g/mol. The structure features a phenyl group, a pyrimidine moiety, and a piperazine ring, contributing to its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Specifically, the piperazine and pyrimidine components are known to influence serotonin and dopamine pathways, which are critical in mood regulation and neurological disorders.

Antidepressant Activity

A study evaluating related compounds demonstrated potent serotonin (5-HT) reuptake inhibition. For instance, a derivative showed significant effects in reducing immobility times in the forced swimming test (FST), indicating potential antidepressant properties . This suggests that 2-phenyl derivatives may also exhibit similar activities due to structural similarities.

Antimicrobial Properties

The compound's structural elements suggest potential antimicrobial activity. Compounds containing piperazine have been evaluated for their efficacy against various pathogens, including those responsible for malaria and amoebiasis . These studies indicate that modifications in the piperazine structure can enhance activity against Plasmodium falciparum, suggesting a possible avenue for further exploration with our compound of interest.

Inhibition of Cancer Cell Proliferation

Preliminary studies on structurally related compounds have shown promise in inhibiting cancer cell proliferation. For example, certain piperazine derivatives have been noted for their ability to interfere with kinase activity, which is crucial in cancer cell signaling pathways . Investigating the kinase inhibition potential of this compound could reveal significant anticancer properties.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
A20AntidepressantPotent 5-HT reuptake inhibition; reduced immobility in FST
F12AntimalarialInhibited P. falciparum growth; selective action on parasite life cycle
Various derivativesAnticancerInhibition of kinase activity; potential for cancer therapy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Activity

Table 1: Structural and Pharmacological Comparisons

Compound Name Key Structural Features Biological Activity Reference(s)
Target Compound : 2-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone Pyrimidinyl-piperazine, phenyl, pyrrolyl substituents Antipsychotic (predicted), enzyme modulation (CYP51 inhibition hypothesized)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl core, 2-methoxyphenyl-piperazine Antipsychotic (lower catalepsy induction), anti-dopaminergic, anti-serotonergic
UDO : (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Pyridinyl substituent, trifluoromethylphenyl-piperazine Antiparasitic (T. cruzi inhibition via CYP51 enzyme inhibition)
WAY-655834 : 2-(Biphenyl-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone Biphenyl core, pyrimidinyl-piperazine Research use only (specific activity not disclosed)
4-(Pyrimidin-2-yl)piperazin-1-ylmethanone Thienyl substituent, pyrimidinyl-piperazine Structural analog; activity data not provided (crystallographic studies)
Key Findings and Trends

Antipsychotic Activity: The biphenyl-piperazine derivative (1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone) demonstrated potent anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction compared to classical antipsychotics. QSAR models highlighted the importance of QPlogBB (brain/blood partition coefficient) and electron affinity (EA) in predicting antidopaminergic efficacy . In contrast, the target compound’s pyrrolyl group may enhance solubility or receptor selectivity, though explicit activity data are lacking in the provided evidence.

Antiparasitic Applications: Pyridine-based analogs like UDO and UDD inhibit the CYP51 enzyme in Trypanosoma cruzi, showing efficacy comparable to posaconazole. Their trifluoromethyl and pyridinyl groups are critical for target binding .

The pyrrolyl group in the target compound may improve aqueous solubility compared to purely aromatic substituents, though experimental data are needed.

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